GPR40/FFAR1 modulator 1

Description

Overview of GPR40/FFAR1 as a G Protein-Coupled Receptor

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a member of the rhodopsin-like G protein-coupled receptor (GPCR) family. wikipedia.org The gene encoding FFAR1 is located on chromosome 19 in humans. wikipedia.org As a member of the free fatty acid receptor (FFAR) family, which also includes FFAR2 (GPR43), FFAR3 (GPR41), and FFAR4 (GPR120), FFAR1 plays a crucial role in cellular signaling. wikipedia.orgfrontiersin.org FFARs are activated by fatty acids of varying chain lengths; FFAR1 and FFAR4 are responsive to medium- and long-chain fatty acids, while FFAR2 and FFAR3 are activated by short-chain fatty acids. frontiersin.orgtandfonline.com

FFAR1 is highly expressed in pancreatic β-cells, which are responsible for producing and secreting insulin (B600854). wikipedia.orgnih.gov It is also found in pancreatic alpha-cells, enteroendocrine cells of the gastrointestinal tract, monocytes, macrophages, and bone cells. wikipedia.org The activation of FFAR1 by its ligands primarily initiates a signaling cascade through the Gq/11 protein pathway. reactome.org This leads to the activation of phospholipase C, which in turn results in the production of inositol (B14025) 1,4,5-trisphosphate and a subsequent increase in intracellular calcium levels, ultimately augmenting glucose-stimulated insulin secretion (GSIS). reactome.org Interestingly, research has shown that FFAR1 can also signal through the Gs protein pathway in a ligand-dependent manner, leading to the production of cyclic AMP (cAMP). nih.gov

The structural understanding of FFAR1 has been advanced by X-ray crystallography, which revealed that the receptor has two distinct ligand-binding sites. frontiersin.orgacs.org One is an interhelical site where agonists like TAK-875 bind, and the other is a lipid-exposed groove. acs.orgpnas.org This structural insight has been pivotal in the rational design of novel modulators.

| Property | Description |

| Gene Name | FFAR1 |

| Protein Name | Free fatty acid receptor 1 (FFAR1), G protein-coupled receptor 40 (GPR40) |

| Receptor Family | G protein-coupled receptor (GPCR), Rhodopsin-like |

| Human Chromosome Location | 19q13.12 wikipedia.org |

| Primary Signaling Pathway | Gq/11, leading to increased intracellular calcium reactome.org |

| Secondary Signaling Pathway | Gs, leading to increased cAMP (ligand-dependent) nih.gov |

| Key Tissue Expression | Pancreatic β-cells, enteroendocrine L, K, and I cells, pancreatic alpha-cells, monocytes, macrophages, bone cells wikipedia.orgfrontiersin.org |

Deorphanization and Endogenous Ligands of GPR40/FFAR1

GPR40 was initially identified as an "orphan" receptor, meaning its endogenous activating ligands were unknown. mdpi.com In 2003, the receptor was "deorphanized" when it was discovered that medium- and long-chain free fatty acids (FFAs) serve as its natural agonists. mdpi.comresearchgate.netresearchgate.net This discovery was a significant step forward in understanding the physiological role of FFAR1. researchgate.net

The endogenous ligands for FFAR1 include a variety of saturated and unsaturated fatty acids. mdpi.com These FFAs typically activate the receptor in the micromolar concentration range. tandfonline.com Among the most potent endogenous agonists is eicosatrienoic acid (C20:3, n-3). frontiersin.org Other notable endogenous ligands include:

Docosahexaenoic acid (DHA) researchgate.net

Eicosapentaenoic acid (EPA) researchgate.net

Linoleic acid researchgate.net

20-hydroxyeicosatetraenoic acid (20-HETE) researchgate.netmdpi.com

The identification of these fatty acids as signaling molecules that act through a specific receptor, rather than solely as metabolic substrates, has broadened the understanding of nutrient sensing and metabolic regulation. mdpi.comjst.go.jp

Rationale for GPR40/FFAR1 as a Research Target for Metabolic Regulation

The primary rationale for investigating GPR40/FFAR1 as a therapeutic target for metabolic disorders, particularly type 2 diabetes, stems from its role in regulating insulin secretion in a glucose-dependent manner. researchgate.netspandidos-publications.comnih.gov Activation of FFAR1 on pancreatic β-cells enhances insulin secretion only when blood glucose levels are elevated. nih.gov This glucose-dependency is a highly desirable feature for an anti-diabetic agent, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues. nih.gov

Beyond its direct effects on the pancreas, FFAR1 activation also contributes to glucose homeostasis through indirect mechanisms. frontiersin.org The receptor is expressed in enteroendocrine L- and K-cells in the intestine, where its activation by fatty acids stimulates the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). frontiersin.orgmdpi.comcaymanchem.com These incretins, in turn, act on the pancreas to further enhance glucose-dependent insulin secretion. frontiersin.org

Academic research has also highlighted the potential of FFAR1 modulation in other areas of metabolic health. Studies in mouse models have shown that the absence of the FFAR1 gene can lead to the development of obesity, high fasting blood glucose, glucose intolerance, and insulin resistance when the animals are fed a high-fat diet. wikipedia.org This suggests that FFAR1 plays a role in maintaining metabolic homeostasis. Furthermore, some research indicates that FFAR1 agonists may possess anti-inflammatory properties, which could be beneficial in conditions like non-alcoholic steatohepatitis (NASH), inflammatory bowel disease, and cardiovascular inflammation. frontiersin.org

Scope of Academic Research on GPR40/FFAR1 Modulators

Since the deorphanization of GPR40/FFAR1, there has been extensive academic and pharmaceutical research focused on the discovery and development of synthetic modulators targeting this receptor. frontiersin.orgresearchgate.net The primary goal has been to identify potent and selective agonists that can be developed into treatments for type 2 diabetes. spandidos-publications.comnih.gov

The research has explored a wide range of chemical scaffolds for FFAR1 agonists, with many falling into the category of aryl alkanoic acid derivatives, such as phenylpropionic acids and phenoxyacetic acids. researchgate.net A number of synthetic agonists have been developed and studied, including:

TAK-875: A potent and selective FFAR1 agonist that reached Phase III clinical trials before its development was discontinued. frontiersin.orgpnas.org It is often used as a reference compound in research. nih.gov

AM-1638 and AM-5262: These are examples of "biased agonists" that, unlike endogenous ligands and agonists like TAK-875, can activate both the Gq and Gs signaling pathways. nih.gov This dual signaling has been associated with more robust incretin secretion. nih.gov

GW9508: A small molecule agonist used in research to study the activation of GPR40 and its effect on GSIS in cell lines. spandidos-publications.com

(R,S) AM-8596: A pair of epimer agonists where one acts as a partial agonist and the other as a full agonist, providing tools to study the nuances of receptor activation. acs.org

A significant area of academic inquiry has been the exploration of allosteric modulation of FFAR1. pnas.org Researchers have identified positive allosteric modulators (ago-PAMs) that bind to a site distinct from the orthosteric site (where endogenous ligands bind) and can cooperatively enhance receptor activation. frontiersin.orgpnas.org This approach offers the potential for developing modulators with different pharmacological profiles. mdpi.com

Current research continues to investigate the structural biology of FFAR1 to better understand ligand binding and receptor activation. acs.org There is also a focus on developing novel modulators, such as gut-restricted agonists, which aim to target the incretin-releasing effects of FFAR1 in the intestine while minimizing systemic exposure. frontiersin.org

Structure

3D Structure

Properties

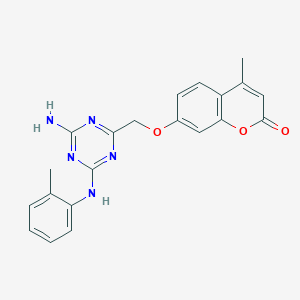

IUPAC Name |

7-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methoxy]-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-12-5-3-4-6-16(12)23-21-25-18(24-20(22)26-21)11-28-14-7-8-15-13(2)9-19(27)29-17(15)10-14/h3-10H,11H2,1-2H3,(H3,22,23,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRLDDWRDAIHGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=NC(=N2)N)COC3=CC4=C(C=C3)C(=CC(=O)O4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacology of Gpr40/ffar1 Modulators

Receptor Expression and Distribution in Relevant Biological Systems

GPR40/FFAR1, a G protein-coupled receptor activated by medium- and long-chain free fatty acids (FFAs), exhibits a distinct expression pattern that underscores its significance in metabolic regulation.

Pancreatic Beta-Cells

GPR40/FFAR1 is highly and preferentially expressed in pancreatic β-cells in both rodents and humans. nih.gov This expression is crucial for the role of FFAs in augmenting glucose-stimulated insulin (B600854) secretion (GSIS). nih.govspandidos-publications.com In fact, the mRNA levels of GPR40 in human pancreatic islets are comparable to those of the sulfonylurea receptor 1, another key protein in insulin secretion. wikigenes.org The receptor's presence is not limited to healthy pancreatic tissue; high levels of GPR40 mRNA have also been detected in insulinoma (β-cell tumor) tissues, while being undetectable in glucagonoma (α-cell tumor) tissues. nih.gov This specific expression pattern highlights GPR40 as a key player in β-cell function and a potential therapeutic target for type 2 diabetes. nih.govspandidos-publications.com

The functional importance of GPR40 in β-cells is further emphasized by studies showing that its activation potentiates insulin secretion in the presence of elevated glucose levels. researchgate.netresearchgate.net This glucose-dependent action is a key feature, suggesting a lower risk of hypoglycemia with GPR40-targeted therapies. researchgate.net

Table 1: GPR40/FFAR1 Expression in Pancreatic Beta-Cells

| Species | Tissue/Cell Type | Expression Level | Key Function | Reference |

|---|---|---|---|---|

| Human | Pancreatic Islets | High | Augments Glucose-Stimulated Insulin Secretion | nih.govwikigenes.org |

| Human | Insulinoma | High | - | nih.gov |

| Human | Glucagonoma | Undetectable | - | nih.gov |

| Rodent | Pancreatic β-Cells | High | Augments Glucose-Stimulated Insulin Secretion | nih.govspandidos-publications.com |

| Mouse | MIN6 Beta-Cells | Present | Mediates FFA-induced insulin secretion | researchgate.net |

| Rat | INS-1E Cells | Present | Mediates FFA-induced insulin secretion | researchgate.net |

Enteroendocrine Cells (e.g., L-, K-, I-cells)

Beyond the pancreas, GPR40/FFAR1 is significantly expressed in various enteroendocrine cells within the gastrointestinal tract. researchgate.netresearchgate.net These cells are responsible for secreting incretin (B1656795) hormones, which play a vital role in glucose homeostasis. Specifically, GPR40 has been identified in:

L-cells , which secrete glucagon-like peptide-1 (GLP-1). researchgate.netmdpi.com

K-cells , which secrete glucose-dependent insulinotropic polypeptide (GIP). researchgate.netmdpi.com

I-cells , which secrete cholecystokinin (B1591339) (CCK). wikipedia.orgplos.orgnih.gov

Table 2: GPR40/FFAR1 Expression in Enteroendocrine Cells

| Cell Type | Hormone Secreted | GPR40/FFAR1 Expression | Function | Reference |

|---|---|---|---|---|

| L-cells | GLP-1 | Expressed | Mediates FFA-stimulated GLP-1 secretion | researchgate.netmdpi.com |

| K-cells | GIP | Expressed | Mediates FFA-stimulated GIP secretion | researchgate.netmdpi.com |

| I-cells | CCK | Expressed | Mediates FFA-stimulated CCK secretion | wikipedia.orgplos.orgnih.gov |

Central Nervous System and Other Tissues

GPR40/FFAR1 expression is not confined to the pancreas and gut. It is also found in the central nervous system (CNS) and other peripheral tissues. Within the CNS of primates, GPR40 mRNA is most abundantly expressed in the pancreas and brain. frontiersin.org Specific brain regions with notable GPR40 expression include the hippocampus, caudate nucleus, hypothalamus, and cerebral cortex. frontiersin.org Further studies in rodents have identified its presence in the medulla oblongata, substantia nigra, spinal cord, and other brain regions. frontiersin.orgnih.gov The presence of GPR40 in neurons suggests its involvement in various neurological functions, including neurodevelopment, pain modulation, and cognitive processes. frontiersin.orgnih.govmdpi.com

Other tissues with significant GPR40 expression include the spleen, testis, ovaries, and Fallopian tubes. frontiersin.org It is also expressed in bone marrow-derived macrophages. wikipedia.org This widespread distribution suggests that GPR40 may have broader physiological roles beyond its well-established function in metabolic control.

Table 3: GPR40/FFAR1 Expression in the Central Nervous System and Other Tissues

| Tissue/System | Specific Location | Expression Level | Potential Role | Reference |

|---|---|---|---|---|

| Central Nervous System | Hippocampus, Caudate Nucleus, Hypothalamus, Cerebral Cortex | Higher Levels | Neurological functions, Cognition | frontiersin.orgmdpi.com |

| Medulla Oblongata, Substantia Nigra, Spinal Cord | Higher Levels | Pain modulation | frontiersin.orgnih.gov | |

| Peripheral Tissues | Spleen, Testis, Ovaries, Fallopian Tubes | Significant | Various physiological roles | frontiersin.org |

| Bone Marrow-Derived Macrophages | Expressed | Immune regulation | wikipedia.org |

G Protein Coupling and Downstream Signaling Pathways

The activation of GPR40/FFAR1 by its ligands initiates intracellular signaling cascades through its coupling to heterotrimeric G proteins. The specific G protein subtype to which GPR40 couples can be ligand-dependent and tissue-specific, leading to diverse cellular responses.

Gq-Coupled Signaling (e.g., PLC, IP3, DAG, Ca²+ Mobilization, PKC Activation)

The canonical and most well-characterized signaling pathway for GPR40 is through its coupling to the Gq family of G proteins (Gαq/11). mdpi.complos.org Upon activation by FFAs or synthetic agonists, GPR40 facilitates the exchange of GDP for GTP on the Gαq subunit. mdpi.com The activated Gαq then stimulates phospholipase C (PLC). researchgate.netmdpi.com

PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netmdpi.com

IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol. researchgate.netmdpi.com This rise in intracellular Ca²⁺ is a critical signal for various cellular processes, most notably the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells. researchgate.netresearchgate.net

DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). researchgate.netmdpi.com PKC activation contributes to the sustained cellular response, including the second phase of insulin secretion. mdpi.comresearchgate.net

This Gq-mediated pathway is the primary mechanism by which GPR40 activation leads to the amplification of insulin secretion in pancreatic β-cells and contributes to hormone release from enteroendocrine cells. researchgate.netmdpi.comresearchgate.net

Gs-Coupled Signaling (e.g., cAMP Production)

While traditionally considered a Gq-coupled receptor, emerging evidence reveals that GPR40 can also couple to the Gs family of G proteins (Gαs), particularly in response to certain synthetic agonists. nih.govresearchgate.net This dual coupling capability adds another layer of complexity to GPR40 signaling.

Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.gov Increased intracellular cAMP levels activate protein kinase A (PKA), which can then phosphorylate various downstream targets, leading to a distinct set of cellular responses. plos.org

Interestingly, this Gs-coupled signaling appears to be more prominent in enteroendocrine cells and is associated with a robust stimulation of incretin secretion, such as GLP-1. mdpi.comnih.gov Some studies suggest that endogenous ligands like FFAs primarily signal through the Gq pathway, while certain synthetic agonists can activate both Gq and Gs pathways. nih.gov This "biased agonism," where different ligands stabilize distinct receptor conformations that preferentially couple to different G proteins, has significant implications for the development of GPR40-targeted drugs with specific therapeutic effects. mdpi.com For instance, agonists that activate both Gq and Gs signaling are particularly effective incretin secretagogues. nih.gov

In some cellular contexts, the cAMP production induced by GPR40 activation may not be directly mediated by Gs, but rather through a Gq-dependent activation of specific adenylyl cyclase isoforms, such as adenylate cyclase 2 (Adcy2). nih.gov This highlights the intricate crosstalk between G protein signaling pathways.

Gi and G12 Coupling

GPR40/FFAR1 is a highly promiscuous receptor, capable of coupling to all four major G protein families: Gq, Gi, Gs, and G12. mdpi.comnih.gov While the Gq/11 pathway, leading to inositol phosphate (B84403) (IP3) accumulation and calcium mobilization, is the most well-characterized and is primarily associated with glucose-stimulated insulin secretion (GSIS), the roles of Gi and G12 coupling are also significant. nih.govresearchgate.net The ability of FFAR1 to couple to Gi/o and G12/13 has been established, contributing to the complexity of its signaling profile. nih.govnih.gov The development of designer receptors exclusively activated by a designer drug (DREADDs) that selectively couple to distinct G protein classes has been instrumental in dissecting the specific roles of these pathways in various cell types. researchgate.net This technology allows for a more precise understanding of the physiological and pathophysiological consequences of activating specific G protein signaling cascades downstream of GPR40/FFAR1. researchgate.net

Beta-Arrestin Recruitment and Non-G-Protein Pathways

Beyond G-protein-mediated signaling, GPR40/FFAR1 also engages non-G-protein pathways, primarily through the recruitment of β-arrestins. mdpi.comnih.govnih.gov This recruitment can occur independently of G protein coupling and represents a distinct signaling axis. nih.gov The interaction between GPR40 and β-arrestins can be modulated by different ligands, a phenomenon known as biased agonism. nih.govnih.gov

For instance, the synthetic agonist TAK-875 has been shown to be more effective at recruiting β-arrestins 1 and 2 compared to endogenous fatty acids like palmitate or oleate. nih.govnih.gov Conversely, TAK-875 acts as a partial agonist for Gq/11-dependent signaling relative to these same fatty acids. nih.govnih.gov This differential engagement of G-protein and β-arrestin pathways highlights the concept of ligand-biased signaling at GPR40. nih.gov

Functionally, β-arrestin recruitment has been linked to the insulinotropic effects of certain GPR40 agonists. Studies have shown that knockdown of β-arrestin 2 can attenuate the insulin secretion stimulated by specific modulators, indicating that this non-G-protein pathway is functionally relevant. mdpi.comnih.gov The discovery of this β-arrestin-mediated insulinotropic signaling axis adds another layer of complexity to GPR40 pharmacobiology and offers new avenues for the development of biased agonists with potentially improved therapeutic profiles. nih.gov Some compounds have demonstrated potent activity in β-arrestin recruitment assays across human, rat, and mouse species, suggesting a conserved mechanism. acs.org

Ligand Binding Sites and Receptor Activation Mechanisms

The activation of GPR40/FFAR1 is a complex process governed by the interaction of ligands with distinct binding sites, leading to conformational changes that trigger downstream signaling. The receptor possesses both an orthosteric site, where endogenous ligands bind, and allosteric sites that can be targeted by synthetic modulators.

Orthosteric Binding Site Interactions

The orthosteric binding site of GPR40/FFAR1 is the primary recognition site for endogenous medium- and long-chain fatty acids. plos.orgresearchgate.net Structural studies have provided insights into the interactions within this pocket. For instance, the crystal structure of FFAR1 in complex with the agonist TAK-875 revealed a binding site located in an interhelical cleft between the extracellular segments of transmembrane helices (TM) III and IV. pnas.orgpnas.org A key feature of many agonists that bind to this site is a carboxylic acid moiety, which forms important interactions with polar and charged residues within the pocket. pnas.orgnih.gov Molecular dynamics simulations have shown that the removal of an agonist from this site leads to a significant rearrangement of these anchor point residues. pnas.orgnih.gov

Ago-Allosteric Modulation

A fascinating aspect of GPR40/FFAR1 pharmacology is the existence of ago-allosteric modulators. These molecules act as both agonists in their own right and as allosteric modulators that can enhance the potency and/or efficacy of other agonists, including endogenous fatty acids. plos.orgnih.gov

Fasiglifam (B1672068) (TAK-875) is a prime example of an ago-allosteric modulator. plos.org It exhibits partial agonistic activity on its own but demonstrates positive cooperativity with endogenous fatty acids like γ-linolenic acid, leading to a more robust potentiation of insulin secretion. plos.org This cooperative effect is believed to be crucial for its pharmacological action in vivo, where it acts in conjunction with plasma free fatty acids. plos.org The discovery of ago-allosteric modulators has opened up new strategies for targeting GPR40, with some compounds designed to specifically bind to allosteric pockets and stabilize active receptor conformations. pnas.orgnih.gov

Ligand-Biased Signaling and Conformational Dynamics

The ability of different ligands to stabilize distinct conformational states of GPR40/FFAR1 gives rise to ligand-biased signaling. This means that a ligand can preferentially activate one signaling pathway over another (e.g., Gq vs. β-arrestin). nih.govfrontiersin.org This phenomenon is intimately linked to the conformational dynamics of the receptor. nih.gov

Molecular dynamics simulations have been instrumental in revealing the dynamic nature of GPR40/FFAR1. pnas.orgnih.gov These studies have shown that the receptor can adopt multiple conformational states and that ligand binding can shift the equilibrium towards a particular active conformation. nih.gov For example, the binding of an agonist to the interhelical orthosteric site can influence the conformation of a distal, solvent-exposed allosteric pocket. pnas.orgnih.gov The design of ligands that specifically target and stabilize these different conformations is a key area of research aimed at developing modulators with tailored signaling profiles. nih.govacs.org The plasticity of the GPR40 ligand binding sites, both orthosteric and allosteric, coupled with the multiple downstream signaling pathways, provides a rich landscape for the application of biased agonism to maximize therapeutic benefits. frontiersin.org

Receptor Desensitization and Regulation

The cellular response to G protein-coupled receptor (GPCR) activation is a tightly controlled process that prevents overstimulation and maintains homeostasis. For the free fatty acid receptor 1 (GPR40/FFAR1), this regulation is multifaceted, involving receptor phosphorylation, interaction with arrestin proteins, internalization from the cell surface, and subsequent trafficking within the cell. These desensitization mechanisms are critical in modulating the receptor's signaling output, particularly in response to endogenous fatty acids and synthetic pharmacological modulators.

Upon agonist binding, GPR40/FFAR1 undergoes a series of events that lead to the attenuation of its signaling. This process begins with the phosphorylation of the receptor, primarily by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins. nih.gov The recruitment of β-arrestins to the receptor sterically hinders its coupling to G proteins, thereby terminating G protein-mediated signaling. core.ac.uk Furthermore, β-arrestins act as scaffold proteins, initiating a wave of G protein-independent signaling and facilitating the internalization of the receptor from the plasma membrane into endosomes. core.ac.ukresearchgate.net The fate of the internalized receptor can vary; it may be recycled back to the cell surface, rendering the cell responsive to further stimulation, or it may be targeted for lysosomal degradation, a process known as downregulation. researchgate.net

Agonist-Induced Receptor Phosphorylation and the Role of GRKs

The initial step in the desensitization of many GPCRs, including GPR40/FFAR1, is its phosphorylation by G protein-coupled receptor kinases (GRKs). researchgate.net Agonist binding induces a conformational change in the receptor, exposing phosphorylation sites in its intracellular loops and C-terminal tail. gla.ac.uk Studies have indicated that for GPR40/FFAR1, GRK2 plays a significant role in agonist-induced receptor internalization. nih.gov The phosphorylation of the receptor by GRKs is a key event that dictates the subsequent recruitment of β-arrestins and the initiation of desensitization and internalization processes. nih.govresearchgate.net While the precise phosphorylation sites on GPR40/FFAR1 are still under investigation, their modification is a critical determinant of the receptor's functional state and its interaction with regulatory proteins. nih.gov

β-Arrestin Recruitment and Receptor Internalization

Following phosphorylation, GPR40/FFAR1 recruits β-arrestin proteins, primarily β-arrestin-1 and β-arrestin-2. nih.govresearchgate.net This interaction is a pivotal point in receptor regulation, leading to both the termination of G protein signaling and the initiation of receptor internalization. researchgate.netnih.gov

The binding of agonists to GPR40/FFAR1 triggers a rapid internalization of the receptor from the cell surface. acs.org This process is primarily mediated by a clathrin-dependent pathway, as evidenced by its inhibition by hypertonic sucrose. researchgate.netacs.org The recruitment of β-arrestin-3 and the activity of GRK2 are essential for this agonist-driven internalization. nih.govresearchgate.net Once internalized, the receptors are found in Rab4/Rab5 positive endosomes, suggesting a dynamic sorting process that can lead to either recycling or degradation. researchgate.net Different agonists can induce varying degrees and kinetics of internalization, contributing to their distinct pharmacological profiles. nih.govresearchgate.net

In addition to agonist-induced internalization, GPR40/FFAR1 also undergoes constitutive, or ligand-independent, internalization. acs.org This process is distinct from agonist-mediated internalization as it is not dependent on clathrin and is unaffected by the knockdown of clathrin heavy chain. researchgate.netacs.org Instead, constitutive internalization is sensitive to cholesterol-depleting agents like methyl-β-cyclodextrin and nystatin, suggesting a role for lipid rafts or caveolae. researchgate.netacs.org This basal level of receptor turnover is not regulated by arrestin-3 or GRK2. nih.gov The constitutively internalized receptors are trafficked through Rab5 positive endosomes before recycling back to the plasma membrane. researchgate.net

Biased Agonism: Ligand-Specific Signaling

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, is particularly relevant to GPR40/FFAR1. Different modulators, including endogenous fatty acids and synthetic compounds, can stabilize distinct receptor conformations, leading to differential engagement of G protein and β-arrestin pathways. nih.govresearchgate.nete-dmj.org

Endogenous long-chain fatty acids, such as palmitic acid and oleic acid, are considered Gq/11-biased agonists. nih.govresearchgate.net They potently activate the Gq/11 signaling cascade, leading to an increase in intracellular calcium, but are less effective at recruiting β-arrestins. nih.govresearchgate.net In contrast, the synthetic agonist TAK-875 is a β-arrestin-biased agonist. nih.govresearchgate.net It is more efficacious in recruiting β-arrestins 1 and 2 than the endogenous fatty acids, while acting as a partial agonist for Gq/11-mediated signaling. nih.govnih.gov This biased signaling has functional consequences, as the insulinotropic effect of TAK-875 is partially dependent on β-arrestin 2, whereas the effects of palmitic and oleic acid are primarily Gq/11-dependent. nih.gov Other synthetic agonists, such as AM-1638 and AM-5262, have been shown to engage Gs-cAMP signaling pathways in addition to Gq, further highlighting the complexity of GPR40/FFAR1 pharmacology. nih.gov

The table below summarizes the β-arrestin recruitment for various GPR40/FFAR1 modulators.

| Modulator | β-Arrestin-2 Recruitment EC50 (nM) | β-Arrestin-2 Recruitment Emax (%) | Reference |

|---|---|---|---|

| TAK-875 (Fasiglifam) | 54.7 - 154.0 | 88.0 | researchgate.netdiabetesjournals.org |

| Palmitic Acid | 42,400 | - | researchgate.net |

| Oleic Acid | 58,400 | - | researchgate.net |

| IDG-16177 | 68.0 | 99.4 | diabetesjournals.org |

| LY2922470 | Data not available in sources | Data not available in sources | e-dmj.orgmedchemexpress.com |

Receptor Trafficking, Recycling, and Downregulation

Once internalized, the fate of the GPR40/FFAR1 receptor is a critical determinant of the long-term cellular response. The internalized receptors are initially localized to early endosomes, which are positive for the small GTPases Rab4 and Rab5. researchgate.net From this sorting station, the receptors can be directed towards one of two main pathways.

The majority of internalized GPR40/FFAR1 receptors appear to be rapidly recycled back to the plasma membrane. researchgate.net This recycling allows the cell to regain its sensitivity to subsequent agonist stimulation. The pathway for recycling differs between agonist-induced and constitutively internalized receptors. Agonist-induced internalized receptors recycle via a pathway involving both Rab4 and Rab5 positive endosomes, while constitutively internalized receptors utilize a Rab5-dependent pathway. researchgate.net

Alternatively, instead of recycling, the internalized receptors can be targeted for degradation, a process known as downregulation. This typically involves trafficking to late endosomes and then to lysosomes, where the receptor is broken down. Chronic exposure to high concentrations of agonists can lead to an increased proportion of receptors being targeted for degradation, resulting in a long-term reduction in the total number of receptors in the cell. This downregulation is a key mechanism for long-term adaptation to persistent stimulation.

Medicinal Chemistry and Structure Activity Relationships Sar of Gpr40/ffar1 Modulators

Chemical Scaffolds and Classes of Synthetic GPR40/FFAR1 Modulators

The exploration of GPR40/FFAR1 agonists has led to the discovery of several prominent chemical scaffolds. Aryl alkanoic acid derivatives and thiazolidinediones are among the most extensively studied classes. researchgate.net The goal has been to develop agonists with improved efficacy and physicochemical properties. nih.gov

Phenylpropionic acid derivatives represent one of the foundational scaffolds for GPR40/FFAR1 agonists. nih.gov A key structural characteristic of these agonists is a carboxylic acid group, which is believed to interact with key basic residues in the receptor binding pocket. The development of agonists based on this scaffold, such as the well-known GW9508, has been pivotal. However, a significant challenge with the phenylpropionic acid structure is its susceptibility to β-oxidation, a metabolic pathway that can lead to instability and reduced plasma concentrations. nih.gov

Structure-activity relationship studies have shown that modifications to the aromatic ring and the propionic acid side chain are crucial for potency. The general structure consists of a central phenyl ring, a propionic acid "head," and a lipophilic "tail." The tail region typically involves a second aromatic ring connected via a linker, which explores a lipophilic pocket within the receptor.

Table 1: Phenylpropionic Acid Derivatives - SAR Highlights

| Compound/Series | Modification | Impact on Activity |

| GW9508 | Phenylpropionic acid head with a biphenyl (B1667301) tail. | Serves as a classic FFAR1 agonist. nih.gov |

| General Scaffold | Replacement of the phenylpropionic acid head. | Often explored to improve metabolic stability. nih.gov |

| General Scaffold | Introduction of polar functionalities. | Can lead to potent and orally bioavailable agonists. bindingdb.org |

In an effort to overcome the metabolic instability of phenylpropionic acids, medicinal chemists turned to the phenoxyacetic acid scaffold. sci-hub.red Initial attempts to directly replace the phenylpropionic acid moiety with a phenoxyacetic acid group often resulted in a significant decrease in agonistic activity. sci-hub.red This suggested that the precise orientation and flexibility of the acidic head group are critical for optimal receptor activation.

However, subsequent research demonstrated that with comprehensive SAR exploration, highly potent agonists based on the phenoxyacetic acid scaffold could be developed. sci-hub.red For example, by optimizing the substituent pattern on the phenoxy and distal aromatic rings, compound CPU014 was identified as a superior agonist with an EC50 value of 15.7 nM. sci-hub.red These findings revitalized interest in this chemical class, proving that the initial potency issues could be surmounted through careful molecular design. sci-hub.red

Table 2: Phenoxyacetic Acid Derivatives - SAR Highlights

| Compound/Series | Modification | Impact on Activity |

| Early Derivatives | Direct replacement of phenylpropionic acid head. | Significantly lower agonistic activity. sci-hub.red |

| CPU014 | Optimized substituents on the phenoxy ring system. | Identified as a superior agonist (EC50 = 15.7 nM). sci-hub.red |

| General Scaffold | Used in the design of dual FFA1 and PPARδ agonists. | Explored for multi-target engagement. bindingdb.org |

The dihydrobenzofuran acetic acid scaffold is another important class of GPR40/FFAR1 agonists. nih.gov These compounds can be viewed as conformationally restricted analogues of phenoxyacetic acid derivatives. The fusion of the ether linkage into a five-membered ring system reduces the molecule's flexibility, which can be advantageous for binding affinity by lowering the entropic penalty upon binding to the receptor.

Optimization of this scaffold led to the discovery of potent and bioavailable agonists. bindingdb.org The structure-activity relationships for this class involve modifications at various positions of the dihydrobenzofuran core and the appended aromatic ring. The stereochemistry of the acetic acid substituent on the dihydrofuran ring is often a critical determinant of agonist potency.

Table 3: Dihydrobenzofuran Acetic Acid Derivatives - SAR Highlights

| Compound/Series | Modification | Impact on Activity |

| General Scaffold | Conformationally restricted phenoxyacetic acid analogues. | Reduced flexibility can enhance binding affinity. |

| TAK-875 (Fasiglifam) | A prominent example from this class. | Potent and selective GPR40 agonist. researchgate.netnih.gov |

| Optimization Studies | Focus on substitutions and stereochemistry. | Led to non-free fatty acid-like, highly bioavailable agonists. bindingdb.org |

Thiazolidinediones (TZDs), a class of molecules known for their activity as PPARγ agonists, have also been found to modulate GPR40/FFAR1. researchgate.netresearchgate.net The discovery that some TZDs can activate GPR40 suggested a potential for dual-target activity. The SAR for this class is distinct from the arylalkanoic acids.

Research led to the identification of 5-aryloxy-2,4-thiazolidinediones as potent GPR40 agonists. bindingdb.org The core thiazolidinedione structure serves as the acidic head group, while the aryloxy substituent explores the lipophilic regions of the binding site. The nature and substitution pattern of the aryl group are key drivers of potency and selectivity for GPR40.

Table 4: Thiazolidinediones - SAR Highlights

| Compound/Series | Modification | Impact on Activity |

| General Scaffold | Known PPARγ agonists, also found to activate GPR40. researchgate.netmdpi.com | Potential for dual pharmacology. |

| 5-Aryloxy-2,4-thiazolidinediones | Aryloxy substituent at the 5-position. | Identified as potent GPR40 agonists. bindingdb.org |

| Binding Mode Studies | Molecular modeling used to understand interaction. | Delineates binding into the FFAR1 receptor. bindingdb.org |

A series of indole-5-propanoic acid compounds have been synthesized and evaluated as GPR40 agonists. nih.govacs.org This scaffold combines the propanoic acid head group with a heterocyclic indole (B1671886) core. SAR studies on this series have provided valuable insights into the structural requirements for high potency.

The research identified several potent agonists, including compounds 8h (EC₅₀ = 58.6 nM), 8i (EC₅₀ = 37.8 nM), and 8o (EC₅₀ = 9.4 nM). nih.govacs.org These studies highlighted the importance of the substituent at the 2-position of the indole ring. Generally, substitution with various phenyl groups was well-tolerated, and further modifications on this phenyl ring could fine-tune the activity. The propanoic acid side chain at the 5-position of the indole was found to be crucial for the agonistic effect. nih.govacs.org

Table 5: Indole-5-Propanoic Acid Derivatives - SAR Highlights

| Compound | EC₅₀ (nM) | Key Structural Features |

| 8h | 58.6 | Indole-5-propanoic acid core. nih.govacs.org |

| 8i | 37.8 | Indole-5-propanoic acid core. nih.govacs.org |

| 8o | 9.4 | Identified as a potent GPR40 agonist with good GSIS effects. nih.govacs.org |

Thiadiazole-containing scaffolds have emerged as a structurally novel class of GPR40/FFAR1 agonists. nih.gov Research has explored both 1,2,4-thiadiazole (B1232254) and 1,3,4-thiadiazole (B1197879) isomers as core structures. researchgate.netenamine.net An earlier series of 1,2,4-thiadiazole-based agonists was evolved into two distinct series. nih.gov One series, structurally related to GW9508, showed low micromolar potency, while a second, truncated series was found to be inactive. nih.gov This highlights a sensitive SAR for the 1,2,4-thiadiazole core.

In contrast, novel series based on a 1,3,4-thiadiazole-2-carboxamide (B11807702) scaffold have yielded agonists with significantly improved potency and high selectivity for FFAR1. enamine.net Molecular docking studies suggest that these scaffolds make new aromatic interactions with the receptor, which contributes to their enhanced potency. researchgate.netenamine.net

Table 6: Thiadiazole-Based Scaffolds - SAR Highlights

| Scaffold | Key Findings |

| 1,2,4-Thiadiazoles | One series showed low micromolar potency, while a truncated version was inactive, indicating sensitive SAR. nih.gov |

| 1,3,4-Thiadiazole-2-carboxamides | Offered significant improvement in potency and high selectivity for FFAR1. enamine.net |

| Docking Studies | Predict new aromatic interactions with the receptor that improve agonist potency. researchgate.netenamine.net |

Spiropiperidine and Tetrahydroquinoline Acid Derivatives

In the quest for novel GPR40/FFAR1 modulators with improved pharmacological properties, researchers have moved beyond traditional fatty acid mimetics. Hypothesis-driven structural modifications of endogenous free fatty acids (FFAs) led to the identification of spiropiperidine and tetrahydroquinoline acid derivatives as potent GPR40 agonists. acs.orgmedchemexpress.comacs.orgnih.gov This strategic shift aimed to break the planarity and reduce the high lipophilicity characteristic of earlier compounds, which were often associated with undesirable off-target effects and poor pharmacokinetic profiles. acs.orgmedchemexpress.comacs.orgnih.govresearchgate.net

The discovery of these non-planar, less lipophilic scaffolds marked a significant advancement in the field. Compounds incorporating these motifs, such as LY2881835, LY2922083, and LY2922470, demonstrated unique pharmacology, selectivity, and favorable pharmacokinetic properties. acs.orgmedchemexpress.comacs.orgnih.gov These derivatives were found to be potent and efficacious, showing durable, dose-dependent reductions in glucose levels in preclinical models. acs.orgmedchemexpress.comacs.orgnih.gov Their mechanism involves the amplification of insulin (B600854) secretion in a glucose-dependent manner and the stimulation of glucagon-like peptide-1 (GLP-1) secretion. acs.orgmedchemexpress.comacs.org The development of these chemotypes provided a clear proof of concept for this new class of GPR40 agonists. acs.orgmedchemexpress.comacs.org

| Compound | Chemical Class | Key Findings |

| LY2881835 | Spiropiperidine Acid Derivative | Demonstrated potent, efficacious, and durable glucose-lowering effects in preclinical testing. acs.orgmedchemexpress.comacs.org |

| LY2922083 | Spiropiperidine Acid Derivative | Showed significant increases in insulin and GLP-1 secretion along with glucose reduction. acs.orgmedchemexpress.comacs.org |

| LY2922470 | Tetrahydroquinoline Acid Derivative | Provided clinical proof-of-concept as a potential glucose-lowering therapy in subjects with T2DM. acs.orgmedchemexpress.comacs.org |

Other Emerging Chemotypes

The landscape of GPR40/FFAR1 modulators is continually evolving, with several other emerging chemotypes being investigated to overcome the limitations of earlier generations. These novel scaffolds aim to provide differentiated pharmacology, improved safety profiles, and new intellectual property.

One such class is the indole-5-propanoic acid derivatives . researchgate.netacs.org Researchers have designed and synthesized series of these compounds, identifying potent GPR40 full agonists that enhance glucose-stimulated insulin secretion (GSIS). researchgate.netacs.org For example, compounds like 8h , 8i , and 8o from one study were identified as potent agonists with significant GSIS effects. acs.org

Another area of exploration involves 1,3,4-thiadiazole-2-carboxamide scaffolds, which have shown significant improvements in potency compared to earlier thiadiazole-based agonists. researchgate.net Molecular docking studies suggest these compounds engage in new aromatic interactions with the receptor, contributing to their enhanced activity. researchgate.net

Other novel chemotypes that have been explored include:

Dihydropyrazole derivatives researchgate.net

1,3,5-triazine-2-amine-based compounds , which act as allosteric agonists on FFAR1. nih.gov

Ago-allosteric modulators designed to bind to previously unexploited, dynamic pockets on the receptor, representing a departure from traditional orthosteric ligands. pnas.org

These diverse chemical classes highlight the ongoing efforts to expand the chemical space for GPR40/FFAR1 modulation, aiming for agonists with superior efficacy and safety. researchgate.netresearchgate.net

Rational Design Strategies for GPR40/FFAR1 Modulators

Modulating Lipophilicity and Planarity for Pharmacological Profile Optimization

A central strategy in the rational design of GPR40/FFAR1 modulators has been the deliberate modulation of lipophilicity and molecular planarity. acs.orgmedchemexpress.comacs.orgnih.gov Early agonists were often highly lipophilic, mimicking endogenous fatty acids. However, high lipophilicity has been linked to issues such as off-target effects, metabolic instability, and potential hepatotoxicity, as was suspected with the clinical candidate TAK-875. nih.govdovepress.comnih.gov

Stereoselectivity in Ligand Design and Receptor Activation

Stereochemistry plays a crucial role in the interaction between ligands and the GPR40/FFAR1 receptor, influencing both binding affinity and functional activity. The receptor exhibits stereoselectivity, meaning that different stereoisomers (enantiomers or diastereomers) of a modulator can elicit distinct pharmacological responses, ranging from full agonism to partial agonism. nih.govacs.org

A prominent example is the pair of epimeric agonists, (R)-AM-8596 and (S)-AM-8596 . These compounds activate FFAR1 differently, with one acting as a full agonist and the other as a partial agonist. nih.govacs.org Molecular simulation studies have been employed to understand the structural basis for this stereoselectivity. nih.govacs.org

Key findings from these studies indicate that:

The full agonist, (R)-AM-8596 , has weaker electrostatic interactions with the receptor compared to the partial agonist, making it less stable in the binding pocket. nih.gov

The partial agonist, (S)-AM-8596 , with its higher binding affinity, appears to stabilize the receptor in a more rigid conformation, which may hinder the conformational transitions required for full activation. nih.govacs.org

The propynyl (B12738560) group of (S)-AM-8596 is deflected toward transmembrane helices TM4 and TM5, trapping it in a gap and leading to a more stable salt bridge interaction compared to the (R)-epimer. acs.org

These mechanistic insights are invaluable for rational ligand design, allowing chemists to strategically utilize stereocenters to fine-tune the pharmacological profile of new modulators and design agonists with specific desired activities. nih.gov

Design of Tissue-Specific Modulators

A key challenge in the development of GPR40/FFAR1 modulators is managing their systemic effects, particularly the potential for hepatotoxicity. nih.govnih.gov This has driven the pursuit of tissue-specific modulators that can selectively target the desired cells and minimize engagement in other tissues. nih.govsci-hub.red

GPR40/FFAR1 signaling is known to be tissue-specific. nih.govacs.org

In pancreatic β-cells , its activation is primarily mediated by the Gq protein pathway, leading to the amplification of glucose-stimulated insulin secretion (GSIS). nih.govacs.org

In enteroendocrine cells , co-activation of both Gq and Gs protein pathways stimulates the release of incretins like GLP-1 and GIP. nih.govacs.org

Full agonists typically engage both signaling axes. nih.govacs.org The rational design of tissue-specific modulators aims to create compounds that preferentially activate the receptor in pancreatic β-cells without significantly affecting enteroendocrine cells or other tissues where GPR40 is expressed. For instance, the compound CPU014 was found to promote insulin secretion in a glucose-dependent manner without enhancing GLP-1 secretion, suggesting a degree of tissue or pathway selectivity. sci-hub.red Developing agonists with such specific profiles is considered a promising strategy to improve the therapeutic window and avoid the adverse effects that have hindered previous clinical candidates. nih.govsci-hub.red

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is fundamental to the optimization of GPR40/FFAR1 modulators. It involves systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity to understand the chemical requirements for potent and selective receptor modulation.

Numerous SAR studies have been published for various GPR40 agonist chemotypes. For instance, in the development of indole-5-propanoic acid derivatives , SAR studies revealed that the nature and position of substituents on the phenyl ring at the 2-position of the indole core are critical for activity. acs.org A series of compounds were synthesized where substitutions on this ring were explored, leading to the identification of potent agonists with EC₅₀ values in the nanomolar range. acs.org

Similarly, for phenoxyacetic acid derivatives , comprehensive SAR exploration led to the identification of CPU014 . sci-hub.red The study involved modifying various parts of the scaffold, including the linker and the terminal aromatic ring system. The introduction of a 3,5-dimethylisoxazole (B1293586) scaffold, for example, resulted in lower potency compared to a biphenyl scaffold in that particular series. sci-hub.red

Key insights from SAR studies often revolve around:

The acidic head group: A carboxylic acid moiety is a common feature, forming crucial electrostatic interactions with key arginine residues (R183 and R258) in the binding pocket. nih.govacs.org

The central linker: The length and flexibility of the linker connecting the acidic head to the lipophilic tail influence potency and pharmacokinetic properties.

The lipophilic tail: The size, shape, and electronic properties of the aromatic or aliphatic tail region determine binding affinity and selectivity, often through interactions within a hydrophobic pocket of the receptor.

These detailed SAR analyses are essential for fine-tuning lead compounds into clinical candidates with optimal efficacy and safety profiles. researchgate.netdovepress.com

Core Scaffold Modifications and Their Impact on Potency and Efficacy

The development of GPR40/FFAR1 modulator 1 stemmed from a chemical series distinct from the more common fatty acid-mimicking scaffolds, such as those of TAK-875 or AMG 837. nih.govnih.gov The initial hit that led to this series was a 1,3,5-triazine-2-amine-based compound. acs.org A systematic exploration of the structure-activity relationship was performed, focusing on modifications to the core motif. pnas.org

Research based on the discovery of Compound 1 highlighted the importance of the central phenyl-sulfone motif and the attached ether linker. pnas.org A more systematic exploration around this core was undertaken to understand its impact on agonist activity. While detailed public data on extensive modifications of the "this compound" scaffold itself is limited, the principles of GPR40 modulator design often involve optimizing the central aromatic or heteroaromatic core to correctly position the acidic head group and the lipophilic tail within the receptor's binding pockets. For many GPR40 agonists, moving from phenylpropanoic acid scaffolds to others like indole-5-propanoic acid has been a strategy to improve properties. researchgate.netacs.org For instance, in a series of indole-5-propanoic acid derivatives, modifications to the indole core itself were crucial for potency. acs.org

Side Chain Substitutions and Their Influence on Binding and Signaling

For GPR40 modulators, side chain substitutions are critical for fine-tuning potency, selectivity, and signaling bias (i.e., preference for Gq vs. Gs signaling pathways). nih.gov In the case of this compound, its discovery was part of a focused SAR exploration. This exploration revealed that specific substitutions were critical for its activity. pnas.org

In the broader context of GPR40 agonists, the optimization of a series of β-substituted phenylpropanoic acids led to the identification of AMG 837, where an alkyne at the β-position and a substituted biphenyl group were key for potency. researchgate.netsemanticscholar.orgoregonstate.edu Similarly, for other chemical series, such as indole-5-propanoic acid derivatives, substitutions on the indole nitrogen and other positions on the aromatic rings dramatically influenced agonist activity. The data below illustrates how such substitutions can affect potency in a representative series of GPR40 agonists.

| Compound | Core Scaffold | Side Chain Substitutions | Potency (EC50, nM) |

|---|---|---|---|

| 8h | Indole-5-propanoic acid | Specific substitutions on indole ring | 58.6 |

| 8i | Indole-5-propanoic acid | Varied substitutions on indole ring | 37.8 |

| 8o | Indole-5-propanoic acid | Optimized substitutions on indole ring | 9.4 |

| TAK-875 | Phenylpropanoic acid derivative | Dihydrobenzofuran moiety | 14 (human), 72 (IP prod.) |

Table 1: Representative Structure-Activity Relationship (SAR) data for GPR40 agonists, demonstrating the impact of side chain substitutions on potency. Data for compounds 8h, 8i, and 8o are from a study on indole-5-propanoic acid derivatives. acs.org Data for TAK-875 is also provided for context. selleckchem.com

Chemico-Biological Interactions Governing Ligand-Receptor Affinity and Functional Activity

This compound binds to a novel, dynamic, and solvent-exposed allosteric pocket. nih.govnih.gov This site is distinct from the orthosteric binding site occupied by agonists like TAK-875, which is located in an interhelical space between transmembrane (TM) helices III and IV. nih.govpnas.org The binding pocket for this compound is situated between the extracellular ends of TM-I, TM-II, and TM-VII. nih.govnih.gov

The key interaction for many GPR40 agonists, including the well-studied TAK-875, involves the ligand's carboxylic acid group forming salt bridges with positively charged arginine residues (R183 and R258) in the binding pocket. acs.org However, this compound's affinity is governed by its ability to fit into and stabilize an open conformation of its unique allosteric pocket. nih.gov Molecular dynamics simulations have shown that this pocket closes when the receptor is unoccupied, highlighting the dynamic nature of this interaction. pnas.orgnih.gov The binding of this compound prevents this closure, functioning as an "allosteric agonist" that stabilizes an active receptor state. nih.govpnas.org This distinct mode of binding opens the door to chemotypes that are different from existing ligands. nih.gov

Computational Chemistry Approaches in Modulator Discovery

The identification of this compound is a prime example of how computational chemistry has become indispensable in modern drug discovery, particularly for complex targets like GPCRs.

Molecular Docking and Virtual Screening

This compound was identified through a structure-based virtual screening campaign. nih.govpnas.org This process involved computationally docking a large library of chemical compounds against a model of the FFAR1 receptor. A crucial element of this success was the use of a receptor conformation generated from molecular dynamics simulations, rather than relying solely on a static crystal structure. pnas.org

The screening protocol targeted the newly identified dynamic pocket between TM-I, TM-II, and TM-VII. nih.gov Compounds were scored based on their predicted binding affinity and fit within this pocket. This compound (Compound 1) was selected as a top candidate from this virtual screen. pnas.org Interestingly, docking this same compound into the unrefined X-ray crystal structure of FFAR1 (PDB ID: 4PHU) resulted in a poor score, underscoring the necessity of accounting for receptor dynamics in the screening process. pnas.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand Design

Molecular dynamics (MD) simulations were the foundational tool that enabled the discovery of this compound. nih.govconsensus.app MD simulations of the FFAR1 receptor without any bound ligand (apo state) revealed a significant conformational change: the solvent-exposed pocket between TM-I, TM-II, and TM-VII was observed to close. pnas.orgnih.gov This insight into the receptor's dynamic nature was paramount.

This "closing" motion of the apo receptor created a transient, druggable conformation that was not apparent in the static crystal structure. pnas.org It was this specific, MD-generated conformation that was used for the successful virtual screening. pnas.org By identifying a compound that could bind to this pocket and prevent its closure, researchers were able to discover a modulator with a novel ago-allosteric mechanism. nih.gov This demonstrates the power of MD simulations not just for analyzing ligand binding but for revealing previously unexploited binding sites and guiding the design of new chemical entities. nih.govconsensus.app Further MD studies have also helped to elucidate the allosteric communication between the different binding sites on the receptor. coventry.ac.uk

Preclinical in Vitro Evaluation of Gpr40/ffar1 Modulators

Cell-Based Assays for Receptor Activation

Activation of GPR40 by an agonist initiates a cascade of intracellular signaling events. As a Gq-coupled receptor, its activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). medchemexpress.commedchemexpress.com These second messengers are responsible for the subsequent intracellular responses. A variety of in vitro assays are employed to measure these downstream effects and thereby quantify the activity of modulators like "GPR40/FFAR1 modulator 1".

Calcium flux assays are a primary method for assessing the activation of Gq-coupled receptors like GPR40. The binding of an agonist to the receptor triggers the IP3-mediated release of calcium from intracellular stores, leading to a transient increase in cytosolic free calcium concentration. This change in calcium levels is a direct indicator of receptor activation.

These assays typically utilize fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to free calcium. The change in fluorescence can be monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer. The data obtained allows for the determination of the modulator's potency, often expressed as the half-maximal effective concentration (EC50).

No specific data for the activity of "this compound" in calcium flux assays is publicly available in the reviewed sources.

| Parameter | Description |

| Assay Principle | Measurement of intracellular calcium concentration changes following receptor activation. |

| Cell Lines | Typically CHO or HEK293 cells stably expressing human GPR40. |

| Detection Method | Fluorescence-based using calcium-sensitive dyes. |

| Key Readout | EC50 value, representing the concentration of the modulator that elicits 50% of the maximal response. |

Inositol phosphate (B84403) (IP) accumulation assays provide a direct measure of the Gq signaling pathway activation. Following receptor stimulation, PLC activation leads to the generation of IP3, which is subsequently metabolized to other inositol phosphates. Measuring the accumulation of these inositol phosphates serves as a robust method to quantify receptor activity.

These assays often involve radiolabeling of cellular inositol lipids or the use of competitive binding assays with labeled IP3. The amount of accumulated IP is then quantified, and concentration-response curves can be generated to determine the EC50 value of the modulator. For other GPR40 agonists, such as AM-4668, IP3 assays in A9 cells have been used to determine their potency, yielding an EC50 of 3.6 nM. medchemexpress.com

Specific data regarding the effect of "this compound" on inositol phosphate accumulation is not detailed in the available literature.

| Parameter | Description |

| Assay Principle | Quantification of inositol phosphate accumulation as a result of Gq-protein activation. |

| Cell Lines | Commonly CHO or HEK293 cells engineered to express the GPR40 receptor. |

| Detection Method | Radiometric or non-radiometric competitive immunoassays. |

| Key Readout | EC50 value, indicating the potency of the modulator in stimulating the Gq pathway. |

While GPR40 primarily couples to Gq proteins, some studies investigate potential cross-talk with other signaling pathways, such as those involving Gs or Gi proteins, which respectively stimulate or inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP). cAMP production assays are therefore used to assess the selectivity of a GPR40 modulator and to rule out off-target effects on cAMP-mediated signaling.

These assays measure the intracellular levels of cAMP, typically through competitive immunoassays or reporter gene assays where the expression of a reporter gene is under the control of a cAMP-responsive element. A lack of significant change in cAMP levels would confirm the modulator's selectivity for the Gq pathway.

There is no publicly available data on the effect of "this compound" on cAMP production.

| Parameter | Description |

| Assay Principle | Measurement of intracellular cyclic AMP levels to assess Gs or Gi protein coupling. |

| Cell Lines | Cell lines expressing GPR40, often also expressing other G-protein subtypes. |

| Detection Method | Competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays. |

| Key Readout | Changes in cAMP concentration, indicating potential off-target activity. |

Beta-arrestin recruitment assays are important for understanding the potential for receptor desensitization and for identifying biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling versus beta-arrestin signaling). Upon agonist binding and receptor phosphorylation, beta-arrestins are recruited to the receptor, leading to its internalization and the initiation of distinct signaling cascades.

These assays often employ techniques like bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC), where the receptor and beta-arrestin are tagged with donor and acceptor molecules. Recruitment is detected by a measurable signal when the two proteins come into close proximity. For instance, the GPR40 agonist LY2922470 has been shown to activate GPR40-mediated β-arrestin recruitment with EC50 values of 7 nM, 1 nM, and 3 nM for human, mouse, and rat GPR40, respectively. medchemexpress.com

Specific findings on the ability of "this compound" to induce beta-arrestin recruitment have not been reported in the reviewed sources.

| Parameter | Description |

| Assay Principle | Detection of the interaction between the activated GPR40 receptor and beta-arrestin. |

| Cell Lines | Engineered cell lines co-expressing tagged GPR40 and beta-arrestin. |

| Detection Method | BRET, FRET, or enzyme complementation assays. |

| Key Readout | EC50 value for beta-arrestin recruitment, providing insights into potential for desensitization and biased signaling. |

Assessment of Glucose-Stimulated Insulin (B600854) Secretion (GSIS)

A key therapeutic application of GPR40 agonists is their ability to enhance glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells. Therefore, a critical step in the preclinical evaluation of "this compound" is to assess its activity in relevant pancreatic islet models.

Isolated pancreatic islets from rodents or humans provide a more physiologically relevant system to study the effects of GPR40 modulators on insulin secretion compared to engineered cell lines. These primary islets contain various cell types, including beta-cells, and maintain their natural cellular architecture and signaling networks.

In a typical GSIS assay, isolated islets are incubated with varying concentrations of glucose and the test compound. The amount of insulin secreted into the surrounding medium is then measured, usually by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). A successful GPR40 agonist is expected to potentiate insulin secretion at elevated glucose concentrations but have minimal effect at basal glucose levels, thereby reducing the risk of hypoglycemia. For example, the GPR40 agonist CPL207280 has been shown to effectively enhance glucose-stimulated insulin secretion in MIN6 pancreatic β-cells. medchemexpress.com

The specific effects of "this compound" on glucose-stimulated insulin secretion in isolated pancreatic islets are not described in the available literature.

| Parameter | Description |

| Assay Principle | Measurement of insulin secretion from pancreatic islets in response to glucose and the test compound. |

| Model System | Isolated primary pancreatic islets from rodents (mouse, rat) or human donors. |

| Experimental Conditions | Islets are exposed to low and high glucose concentrations in the presence or absence of the modulator. |

| Detection Method | RIA or ELISA to quantify insulin in the supernatant. |

| Key Readout | Fold-increase in insulin secretion at high glucose compared to control, demonstrating glucose-dependent activity. |

Pancreatic Beta-Cell Lines (e.g., MIN6, INS-1E)

Pancreatic β-cell lines are fundamental tools for the initial assessment of GPR40/FFAR1 modulators. GPR40 is highly expressed in various pancreatic-derived cell lines, including the mouse β-cell line MIN6 and the rat β-cell line INS-1E, making them excellent models to study glucose-stimulated insulin secretion (GSIS). nih.govplos.orgnih.gov

In these cell lines, researchers can evaluate the ability of a GPR40 modulator to potentiate insulin release in the presence of varying glucose concentrations. For instance, studies have utilized MIN6 and INS-1E cells to compare the insulinotropic effects of different GPR40 agonists, such as CPL207280 and TAK-875. plos.org The MIN6 cell line, in particular, has been used to demonstrate the positive cooperativity between the GPR40 modulator fasiglifam (B1672068) and the free fatty acid γ-linolenic acid in promoting insulin secretion. physiology.org This effect is dependent on the presence of high glucose concentrations. physiology.org Assays in these cell lines typically involve measuring the concentration of insulin secreted into the culture medium in response to the test compound under different glucose conditions. The results from these experiments provide a primary indication of a compound's potential as a glucose-lowering agent.

Table 1: Effect of GPR40/FFAR1 Modulators on Insulin Secretion in Pancreatic β-Cell Lines

| Compound/Modulator | Cell Line | Key Finding | Reference |

|---|---|---|---|

| Free Fatty Acids (FFAs) | MIN6 | Induced glucose-stimulated insulin secretion (GSIS). | nih.gov |

| Fasiglifam (TAK-875) & γ-linolenic acid | MIN6 | Showed positive cooperativity in enhancing insulin secretion at high glucose. | physiology.org |

| CPL207280 | MIN6, INS-1E | Effectively enhanced glucose-stimulated insulin secretion. | plos.org |

Evaluation of Incretin (B1656795) Hormone Secretion

Enteroendocrine cell lines, such as the murine STC-1 and GLUTag cells, are employed to study the direct effects of GPR40 modulators on incretin secretion. These cells express GPR40 and are known to secrete GLP-1 in response to stimuli. nih.gov Studies have shown that dietary fatty acids can mediate GLP-1 and GIP secretion via the FFAR1 receptor. However, research using these cell lines has also revealed complexities in the signaling pathways. For example, some evidence suggests that in STC-1 and GLUTag cells, another free fatty acid receptor, FFAR4 (GPR120), may be the primary mediator of FFA-induced GLP-1 secretion, with FFAR1 playing a more minor role. Furthermore, investigations have highlighted that GPR40 agonists capable of activating both Gs and Gq signaling pathways are more potent stimulators of GLP-1 and GIP release compared to agonists that only signal through the Gq pathway.

To study incretin secretion in a more physiologically relevant context, researchers utilize ex vivo models such as isolated and cultured intestinal crypts. Murine colonic crypt cultures, which contain native enteroendocrine L-cells, have been instrumental in evaluating GPR40-mediated GLP-1 release.

In these cultures, direct application of synthetic GPR40 agonists, like TAK-875 and MK-2305, has been shown to stimulate GLP-1 secretion in a manner dependent on the presence of GPR40. This was confirmed by the lack of response in cultures derived from GPR40-deficient mice. These ex vivo experiments have also substantiated the finding that dual Gq/Gs signaling agonists (e.g., AM-1638, AM-5262) are more effective at stimulating GLP-1 secretion compared to Gq-only agonists. Additionally, these models have demonstrated a synergistic, or more than additive, effect on GLP-1 release when a GPR40 agonist is co-administered with an agonist for GPR119, another receptor involved in sensing dietary fat metabolites.

Table 2: GPR40-Mediated GLP-1 Secretion in In Vitro and Ex Vivo Intestinal Models

| Model System | Modulator(s) | Key Finding | Reference(s) |

|---|---|---|---|

| Murine Colonic Crypt Cultures | TAK-875, MK-2305 (Gq-only agonists) | Stimulated GLP-1 secretion in a GPR40-dependent manner. | |

| Murine Colonic Crypt Cultures | AM-1638, AM-5262 (Gq + Gs agonists) | Showed significantly higher efficacy in stimulating GLP-1 secretion compared to Gq-only agonists. | |

| Murine Colonic Crypt Cultures | TAK-875 (FFA1 agonist) + AR231453 (GPR119 agonist) | Demonstrated a clear synergistic effect on GLP-1 secretion. |

Mechanistic Studies on Cellular Metabolism and Function

Beyond insulin and incretin secretion, in vitro studies are crucial for elucidating the downstream cellular mechanisms affected by GPR40/FFAR1 modulation, including effects on mitochondrial activity and hepatic pathways.

The function of mitochondria is intrinsically linked to insulin secretion in pancreatic β-cells. Mechanistic studies have explored how GPR40 signaling intersects with cellular metabolism at the mitochondrial level. Using the MIN6 β-cell line, it has been demonstrated that the fatty acid palmitate enhances mitochondrial respiration. This enhancement is a result of the combined action of intracellular fatty acid metabolism and FFAR1 signaling. Critically, the use of an FFAR1 antagonist was shown to prevent this palmitate-induced increase in respiration, confirming that the effect is mediated through the receptor. In the absence of extracellular fatty acids, GPR40 agonists alone only cause a modest increase in respiration, indicating that FFAR1 signaling enhances mitochondrial function primarily by amplifying the metabolic signals generated by fatty acids. These studies often measure the oxygen consumption rate (OCR) as a direct indicator of mitochondrial respiratory activity.

The liver is a key site for metabolic regulation, and understanding the hepatic effects of GPR40 modulators is vital, especially given that the clinical development of the GPR40 agonist TAK-875 was halted due to liver toxicity. nih.gov In vitro studies using hepatocytes are therefore essential.

A critical area of investigation is the modulation of bile acid transporters. Inhibition of these transporters can lead to an accumulation of toxic bile acids in hepatocytes. Comparative in vitro studies have shown that different GPR40 agonists have varying capacities to inhibit these transporters. For example, the novel agonist CPL207280 was found to be an order of magnitude less potent at inhibiting bile acid transporters compared to TAK-875.

Furthermore, GPR40 signaling has been linked to the regulation of hepatic lipogenesis. In vitro studies in primary hepatocytes have shown that GPR40 activation can inhibit the expression of lipogenic genes. nih.gov This is achieved, at least in part, through the modulation of the key transcription factor, sterol regulatory element-binding protein 1 (SREBP-1). nih.govmedchemexpress.com The natural GPR40 ligand, docosahexaenoic acid (DHA), and the synthetic GPR40 agonist AMG-1638 have been shown to decrease the expression of SREBP-1 and its target lipogenic enzymes. medchemexpress.com Conversely, a GPR40 antagonist, GW1100, was able to reverse these antilipogenic effects, confirming the pathway is GPR40-dependent. medchemexpress.com These findings suggest a beneficial role for GPR40 activation in controlling hepatic lipid synthesis.

Table 3: Mechanistic Effects of GPR40/FFAR1 Modulation In Vitro

| Cellular System | Modulator/Condition | Pathway/Function Assessed | Key Finding | Reference(s) |

|---|---|---|---|---|

| MIN6 β-cells | Palmitate + FFAR1 antagonist | Mitochondrial Respiration (OCR) | The antagonist prevented the palmitate-induced rise in mitochondrial respiration. | |

| Primary Hepatocytes | CPL207280 vs. TAK-875 | Bile Acid Transporter Inhibition | CPL207280 was significantly less potent at inhibiting bile acid transporters than TAK-875. | |

| Primary Hepatocytes | Docosahexaenoic acid (DHA) + GW1100 (antagonist) | SREBP-1 Mediated Lipogenesis | The antagonist reversed the inhibitory effect of DHA on lipogenic enzyme expression. | medchemexpress.com |

Preclinical in Vivo Characterization of Gpr40/ffar1 Modulators in Animal Models

Rodent Models of Metabolic Dysregulation

A variety of rodent models are employed to investigate the in vivo effects of GPR40/FFAR1 modulators on metabolic parameters. These models are selected to represent different aspects of metabolic disease, from genetic predispositions to diet-induced and chemically-induced diabetic states.

Wild-Type and Genetically Modified Animal Models (e.g., GPR40 Knockout Mice/Rats)

Wild-type and genetically modified rodents, particularly GPR40 knockout (Ffar1-/-) mice and rats, are fundamental in establishing the specificity of GPR40/FFAR1 modulators. plos.orgnih.govplos.org Studies using these models have demonstrated that the glucose-lowering effects of GPR40 agonists are indeed mediated through this receptor.

For instance, in wild-type mice, GPR40 agonists like AM-1638 have been shown to improve glucose tolerance. plos.org This effect is absent in GPR40 knockout mice, confirming the on-target activity of the compound. plos.org Similarly, the GPR40 agonist LY2881835 demonstrated a clear, dose-dependent enhancement of insulin (B600854) secretion and improved glucose tolerance in wild-type mice, effects that were not observed in GPR40 knockout mice. nih.gov Furthermore, the full agonist T-3601386 induced weight loss and feeding suppression in wild-type mice, effects that were completely abolished in Ffar1-/- mice. plos.org

GPR40 knockout models have also been instrumental in dissecting the receptor's role in fatty acid-mediated insulin secretion. Deletion of GPR40 in mice leads to a reduction in insulin secretion in response to fatty acids. nih.govnih.gov Conversely, transgenic mice overexpressing GPR40 exhibit improved glucose-stimulated insulin secretion. nih.govnih.gov These genetic models provide definitive evidence for the crucial role of GPR40 in mediating the effects of its modulators.

Diet-Induced Metabolic Models (e.g., High-Fat Fed Mice)

Diet-induced obesity (DIO) models, typically involving feeding rodents a high-fat diet, are widely used to mimic the common human condition of obesity-driven insulin resistance and type 2 diabetes. nih.govnih.gov These models are valuable for assessing the efficacy of GPR40/FFAR1 modulators in a more physiologically relevant context of metabolic dysregulation.

Studies have shown that GPR40 agonists can effectively improve glucose control in DIO mice. For example, the GPR40 agonist LY2881835, when administered to DIO mice, resulted in statistically significant reductions in glucose levels during oral glucose tolerance tests. nih.gov Similarly, the full agonist T-3601386 led to dose-dependent weight loss and reduced food intake in DIO rats. plos.org Another GPR40 agonist, TUG-770, demonstrated a sustained glucose-lowering effect in DIO mice after 29 days of daily treatment. acs.org

Chemically Induced Diabetes Models (e.g., Streptozotocin-Treated Rodents)

Chemically induced models of diabetes, such as those created by treating rodents with streptozotocin (B1681764) (STZ), are used to study the effects of GPR40/FFAR1 modulators in a state of β-cell dysfunction or destruction. nih.gov STZ is a toxin that specifically damages pancreatic β-cells, leading to insulin deficiency and hyperglycemia.